Scopularide B

Antifungal Cyclodepsipeptide Candida albicans

Scopularide B is a strain-specific cyclodepsipeptide (NRPS-PKS hybrid) that addresses the challenge of broad-spectrum polypharmacology in antifungal screening. Its selective activity against Candida albicans (MIC 15.63 µg/mL) and inactivity against Gram-negative bacteria enable cleaner mode-of-action studies. Procurement must verify origin from strain LF580 to ensure correct structural identity. - Selective C. albicans activity (MIC 15.63 µg/mL) vs. weak A. niger activity (MIC 125 µg/mL), reducing off-target confounding. - Potent cytotoxicity against pancreatic (Colo357, Panc89) and colon (HT29) tumor cell lines at 10 µg/mL. - Production exclusively in strain LF580; strain authentication ensures batch-to-batch consistency.

Molecular Formula C38H61N5O7
Molecular Weight 699.9 g/mol
Cat. No. B15342623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopularide B
Molecular FormulaC38H61N5O7
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C
InChIInChI=1S/C38H61N5O7/c1-8-9-10-11-12-14-17-26(6)31-22-32(44)39-23-33(45)43-34(25(4)5)37(48)41-29(20-24(2)3)36(47)40-27(7)35(46)42-30(38(49)50-31)21-28-18-15-13-16-19-28/h13,15-16,18-19,24-27,29-31,34H,8-12,14,17,20-23H2,1-7H3,(H,39,44)(H,40,47)(H,41,48)(H,42,46)(H,43,45)/t26?,27-,29+,30-,31-,34-/m0/s1
InChIKeyRALTUMFCLLNZRF-ZWQOBNLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scopularide B: Marine-Derived Cyclodepsipeptide


Scopularide B is a cyclodepsipeptide secondary metabolite first isolated in 2008 from the marine sponge-derived fungus Scopulariopsis brevicaulis (strain LF580), found within the sponge Tethya aurantium [1]. Its chemical structure—cyclo-(3-hydroxy-4-methyloctanoyl–Gly–L-Val–D-Leu–L-Ala–L-Phe)—differs from its co-occurring analog Scopularide A solely by the length of its lipid side chain, a single methylene group variation that confers distinct biological selectivity profiles [2]. As a non-ribosomal peptide synthetase–polyketide synthase (NRPS–PKS) hybrid molecule, Scopularide B has demonstrated significant in vitro activity against pancreatic and colon tumor cell lines at 10 µg/mL, alongside selective antifungal activity against Candida albicans (MIC 15.63 µg/mL) [3].

Scopularide B: Why Substitution Fails


Scopularide B and its closest analog Scopularide A differ by only a single methylene (–CH₂–) unit in the 3-hydroxy-4-methylacyl side chain, yet this minimal structural variation translates into functionally significant divergence in both antimicrobial selectivity and biosynthetic production characteristics. Scopularide A exhibits broad-spectrum antifungal activity against both Candida albicans and Aspergillus niger, whereas Scopularide B displays a narrowed but more potent activity exclusively against C. albicans, indicating a distinct target-engagement profile [1]. Furthermore, Scopularide B production is exquisitely strain-dependent; among multiple Scopulariopsis and Microascus strains evaluated, significant titers of Scopularide B were observed only in the LF580 strain, while Scopularide A production was more broadly distributed across strains [2]. Substituting Scopularide A for B in a procurement or experimental context therefore risks both misattribution of biological activity and supply-chain inconsistency.

Scopularide B: Comparative Evidence


Differential Antifungal Activity: C. albicans vs. A. niger

In a comparative antifungal study, Scopularide B demonstrated selective inhibition of Candida albicans with an MIC of 15.63 µg/mL, while exhibiting only weak activity against Aspergillus niger (MIC = 125 µg/mL). In contrast, Scopularide A displayed broader activity, inhibiting both C. albicans and A. niger with MIC values ranging from 3.9 to 31.25 µg/mL [1]. This 8-fold differential in A. niger susceptibility between the two analogs provides a quantifiable basis for selecting Scopularide B when species-specific antifungal investigation is desired.

Antifungal Cyclodepsipeptide Candida albicans Aspergillus niger

Tumor Cell Cytotoxicity Profile

Both Scopularide A and Scopularide B exhibit significant cytotoxic activity at a concentration of 10 µg/mL against a panel of human tumor cell lines, including the pancreatic carcinoma lines Colo357 and Panc89, and the colon adenocarcinoma line HT29 [1][2]. The original isolation study reported that both compounds inhibited tumor cell proliferation significantly at this concentration, with no quantitative potency difference reported between the two analogs in this assay system [1].

Cytotoxicity Pancreatic cancer Colon cancer Cyclodepsipeptide

Strain-Specific Production (LF580)

A phylogenetic and production survey of five strains across Scopulariopsis and Microascus genera revealed that significant Scopularide B production could only be observed for the S./M. brevicaulis strain LF580. While three strains belonging to S./M. brevicaulis produced high yields of Scopularide A, only LF580 yielded detectable Scopularide B titers [1]. This exclusive strain–compound association has direct implications for sourcing and quality control.

Biosynthesis Strain specificity Secondary metabolite NRPS–PKS

Absence of Antibacterial Activity

In the original isolation and characterization study, Scopularide B was tested for antibacterial activity. No activity was observed against Gram-negative bacteria, and only weak activity was detected against Gram-positive bacteria [1]. This negative finding distinguishes Scopularide B from other cyclodepsipeptides that possess broader antibacterial spectra, reinforcing its niche as a eukaryotic-selective agent.

Antibacterial Selectivity Cyclodepsipeptide

Acyl Chain Length as Selectivity Determinant

Scopularide A contains a 3-hydroxy-4-methyldecanoyl side chain (C10), while Scopularide B contains a 3-hydroxy-4-methyloctanoyl side chain (C8) [1]. This two-carbon difference is the sole structural variation between the two compounds and accounts for the observed divergence in antifungal selectivity. The shortened acyl chain in Scopularide B correlates with loss of activity against A. niger while retaining anti-C. albicans activity, providing a direct SAR insight [2].

Structure–activity relationship Cyclodepsipeptide Lipid chain

Proteomic Comparison of LF580 and UV Mutant

A comparative proteomic study between the wild-type LF580 strain and a UV-generated mutant revealed that 318 proteins were differentially regulated (189 downregulated, 129 upregulated). The mutant exhibited faster growth and higher scopularide production levels, attributed to reduced pellet formation and alleviated nutrient limitation [1]. This provides a defined proteomic signature associated with enhanced Scopularide B yield.

Proteomics Strain engineering Biosynthesis Secondary metabolite

Scopularide B: Applications & Sourcing


Candida-Selective Antifungal Discovery

Researchers screening for Candida-specific antifungal leads should prioritize Scopularide B over Scopularide A due to its narrow-spectrum activity (MIC = 15.63 µg/mL against C. albicans vs. MIC = 125 µg/mL against A. niger) [1]. This selectivity profile reduces confounding polypharmacology in mode-of-action studies and enables cleaner interpretation of target engagement. Procurement should verify that the supplied compound originates from strain LF580 to ensure the correct structural identity [2].

Pancreatic & Colon Cancer Cytotoxicity

Scopularide B exhibits significant cytotoxicity against pancreatic (Colo357, Panc89) and colon (HT29) tumor cell lines at 10 µg/mL, matching the potency of Scopularide A [3]. For oncology-focused screening programs that also require minimal off-target antibacterial activity, Scopularide B is the preferred analog because it lacks activity against Gram-negative bacteria and shows only weak activity against Gram-positive strains [3].

Strain-Specific Production and Quality Control

Industrial or academic laboratories engaged in fermentation-based production of scopularides must rely on strain LF580 for Scopularide B, as significant titers were detected exclusively in this strain [2]. For quality assurance, procurement specifications should include strain authentication, and proteomic profiling may be employed to verify the LF580 lineage or its optimized mutants [4].

Acyl Chain Length SAR Studies

The two-carbon difference between the acyl chains of Scopularide A (C10) and Scopularide B (C8) provides a clean SAR pair for investigating how lipid chain length modulates eukaryotic membrane interactions and antifungal selectivity [1][3]. Procurement of both compounds from a single authenticated source enables controlled comparative studies without batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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